1-(3-Cyanophenyl)-3-cyclohexylurea
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Overview
Description
1-(3-Cyanophenyl)-3-cyclohexylurea is an organic compound that features a cyanophenyl group attached to a cyclohexylurea moiety
Mechanism of Action
Target of Action
A compound with a similar structure, n-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide, has been reported to target the mitogen-activated protein kinase 14 .
Mode of Action
For instance, R/S-N-3-Cyanophenyl-N’-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea has been reported to inhibit Histone Deacetylase Class III .
Biochemical Pathways
For instance, N’-phenyl pyridylcarbohydrazides, which are analogues of commercial Succinate Dehydrogenase Inhibitors (SDHIs), have been reported to inhibit phytopathogenic fungi .
Result of Action
A compound with a similar structure, r/s-n-3-cyanophenyl-n’-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2h-1-benzopyran-4-yl)urea, has been reported to exert antiproliferative activity against cancer cell lines .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of carbon–carbon bonds, is known to be exceptionally mild and tolerant of various functional groups, suggesting that similar compounds may also exhibit stability under a variety of environmental conditions .
Biochemical Analysis
Biochemical Properties
N-(3-cyanophenyl)-N’-cyclohexylurea plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of histone deacetylase (HDAC) class III, specifically targeting sirtuins 1 and 2 (SIRT1/2). This interaction leads to the inhibition of deacetylation of histone and non-histone proteins, thereby affecting gene expression and cellular functions .
Cellular Effects
N-(3-cyanophenyl)-N’-cyclohexylurea exerts significant effects on various cell types and cellular processes. It has been shown to induce antiproliferative activity in glioblastoma cells while having a lower impact on normal glial cells. This differential toxicity is attributed to its selective inhibition of SIRT1/2, leading to increased acetylation levels of histone and non-histone proteins. Consequently, this compound influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-(3-cyanophenyl)-N’-cyclohexylurea involves its binding interactions with SIRT1/2, leading to the inhibition of their deacetylase activity. This inhibition results in the accumulation of acetylated histones and non-histone proteins, thereby altering gene expression and cellular functions. Additionally, this compound has been shown to trigger apoptosis and senescence in cancer cells, further elucidating its potential as an anticancer agent .
Dosage Effects in Animal Models
The effects of N-(3-cyanophenyl)-N’-cyclohexylurea vary with different dosages in animal models. At lower doses, it exhibits selective toxicity towards cancer cells with minimal impact on normal cells. At higher doses, it may induce toxic or adverse effects, including apoptosis and necrosis in both cancerous and normal tissues. Threshold effects have been observed, indicating the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
N-(3-cyanophenyl)-N’-cyclohexylurea is involved in several metabolic pathways, primarily through its interaction with SIRT1/2. These interactions affect the acetylation status of various proteins, thereby influencing metabolic flux and metabolite levels. Additionally, this compound may interact with other enzymes and cofactors, further modulating metabolic pathways and cellular functions .
Transport and Distribution
Within cells and tissues, N-(3-cyanophenyl)-N’-cyclohexylurea is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, particularly cancer cells. The compound’s distribution is influenced by its physicochemical properties, including solubility and membrane permeability .
Subcellular Localization
N-(3-cyanophenyl)-N’-cyclohexylurea exhibits specific subcellular localization, primarily targeting the nucleus where it interacts with SIRT1/2. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The subcellular localization of this compound is crucial for its activity and function, as it enables the selective inhibition of SIRT1/2 and subsequent changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyanophenyl)-3-cyclohexylurea typically involves the reaction of 3-cyanophenyl isocyanate with cyclohexylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process can be summarized as follows:
Starting Materials: 3-cyanophenyl isocyanate and cyclohexylamine.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.
Procedure: The 3-cyanophenyl isocyanate is added dropwise to a solution of cyclohexylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyanophenyl)-3-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The urea moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-(3-Cyanophenyl)-3-cyclohexylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
1-(3-Cyanophenyl)-3-phenylurea: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(3-Cyanophenyl)-3-methylurea: Contains a methyl group in place of the cyclohexyl group.
1-(3-Cyanophenyl)-3-ethylurea: Features an ethyl group instead of a cyclohexyl group.
Uniqueness: 1-(3-Cyanophenyl)-3-cyclohexylurea is unique due to the presence of the cyclohexyl group, which can impart different steric and electronic properties compared to its analogs
Properties
IUPAC Name |
1-(3-cyanophenyl)-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-10-11-5-4-8-13(9-11)17-14(18)16-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMZYFZMEVLDTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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